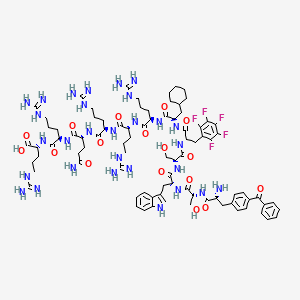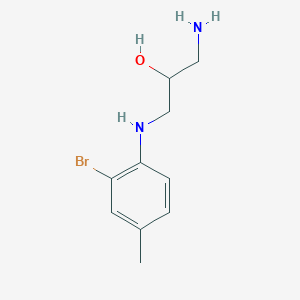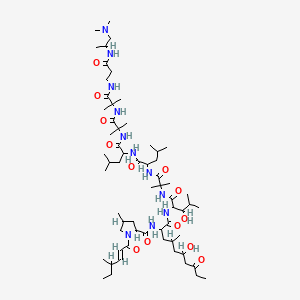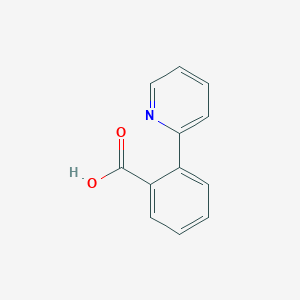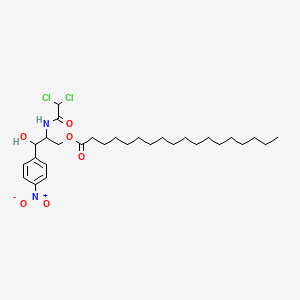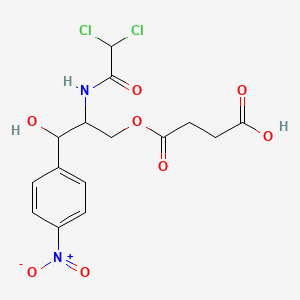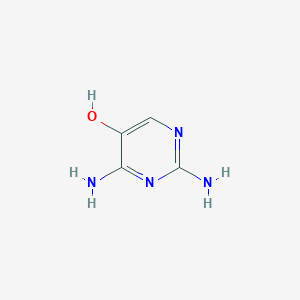
2,4-Diaminopyrimidin-5-ol
概要
説明
2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .科学的研究の応用
Enzyme Inhibition
2,4-Diaminopyrimidines, such as those derived from 2,4-Diaminopyrimidin-5-ol, have been studied as inhibitors for enzymes like dihydrofolate reductase (DHFR). For instance, novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues showed high activity against enzymes from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, indicating their potential as DHFR inhibitors (Wyss et al., 2003). Additionally, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited marked inhibitory activity against retrovirus replication in cell culture, suggesting their utility in antiretroviral therapies (Hocková et al., 2003).
Sensor Development
Pyrimidine derivatives, including those based on 2,4-Diaminopyrimidin-5-ol, have been utilized in developing selective sensors. For example, pyrimidine-based receptors exhibited complexation with Ni(II), leading to fluorescence quenching, demonstrating their use as sensors with high sensitivity and selectivity (Gupta et al., 2016).
Antitumor Applications
Certain 2,4-diaminopyrimidines have shown potential as antitumor agents. For instance, 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential DHFR inhibitors and antitumor agents, indicating their role in cancer treatment (Gangjee et al., 2007). Similarly, N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid showed significant inhibitory potency against recombinant human DHFR and tumor cells in culture (Gangjee et al., 2000).
Molecular Docking and Computational Studies
2,4-Diaminopyrimidines have been the subject of in-silico studies, such as molecular docking, to understand their interactions with enzymes and receptors. This provides insights into their potential applications in drug design and development (Munde et al., 2022).
Synthesis and Structure Analysis
Research into the synthesis and structure of 2,4-diaminopyrimidine derivatives has been extensive, contributing to the understanding of their chemical properties and potential applications. For example, studies involving the synthesis and characterization of these compounds have provided valuable insights into their electronic behavior and interaction potentials (Khalid et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4-diaminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHJCYLMLPCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520111 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol | |
CAS RN |
70035-83-5 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
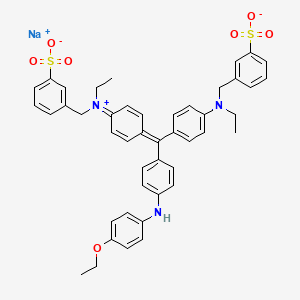
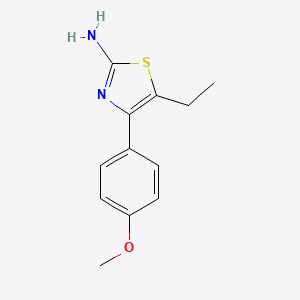
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
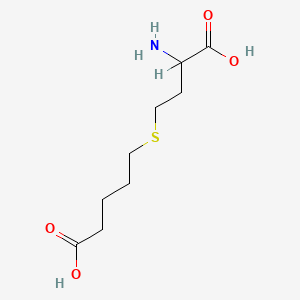
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
